

The Discovery and Development of Methylaminoantipyrine: A Technical Guide

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Compound of Interest

Compound Name: Methylaminoantipyrine

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Introduction

Methylaminoantipyrine, more commonly known as Metamizole or Dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. First synthesized in 1920, it has a long and complex history, marked by widespread use in some parts of the world and withdrawal in others due to safety concerns. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to **Methylaminoantipyrine**, tailored for a scientific audience.

Discovery and Historical Development

The journey of **Methylaminoantipyrine** begins with the pioneering work of German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine derivatives, Knorr inadvertently created a pyrazole derivative that, after methylation, became phenazone, also known as antipyrine.^[1] This discovery laid the foundation for the development of a new class of analgesic and antipyretic drugs.

Building on Knorr's work, chemists at Hoechst AG (a precursor to Sanofi) developed a series of derivatives.^[1] In 1893, Friedrich Stolz synthesized aminopyrine, a more potent derivative of antipyrine.^[1] This was followed by the introduction of melubrine (sodium antipyrine aminomethanesulfonate) in 1913.^[1] Finally, in 1920, Metamizole (**Methylaminoantipyrine**) was synthesized.^[1] It is a methyl derivative of melubrine and a more soluble prodrug of

aminopyrine.[1] Metamizole was first marketed in Germany in 1922 under the brand name "Novalgin".[1]

For many years, Metamizole was available over-the-counter in numerous countries and became a widely used analgesic.[2] However, in the 1970s, concerns arose regarding its association with a rare but serious adverse effect: agranulocytosis, a severe drop in white blood cell count.[3] This led to its withdrawal from the market in several countries, including the United States, the United Kingdom, and Japan.[3][4] Despite this, it remains a commonly used medication in many other parts of the world, including several European, South American, and Asian countries.[3]

Key Milestones in the Development of Methylaminoantipyrine

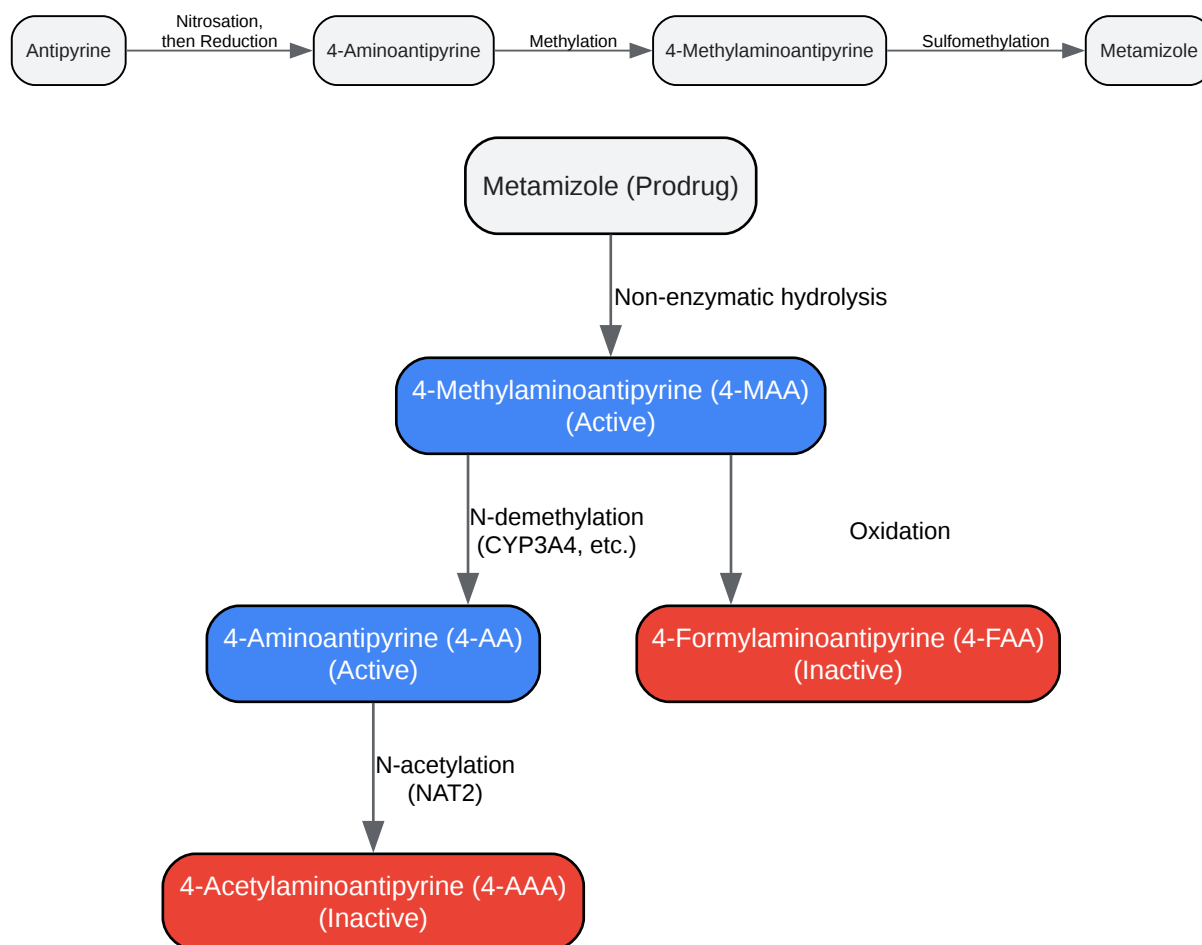
Year	Event	Key Figure/Institution	Significance
1883	Synthesis of Antipyrine (Phenazone)	Ludwig Knorr	Discovery of the first pyrazolone analgesic and antipyretic.[5][6][7][8][9]
1893	Synthesis of Aminopyrine	Friedrich Stolz (Hoechst AG)	Development of a more potent antipyrine derivative.[1]
1913	Introduction of Melubrine	Hoechst AG	A water-soluble derivative of aminopyrine.[1]
1920	Synthesis of Metamizole (Methylaminoantipyrine)	Hoechst AG	Creation of a more soluble and potent pyrazolone derivative.[3]
1922	Market launch of Novalgin	Hoechst AG	First commercialization of Metamizole in Germany.[1]
1970s	Reports of Agranulocytosis	Various	Emergence of safety concerns leading to regulatory action in some countries.[3]

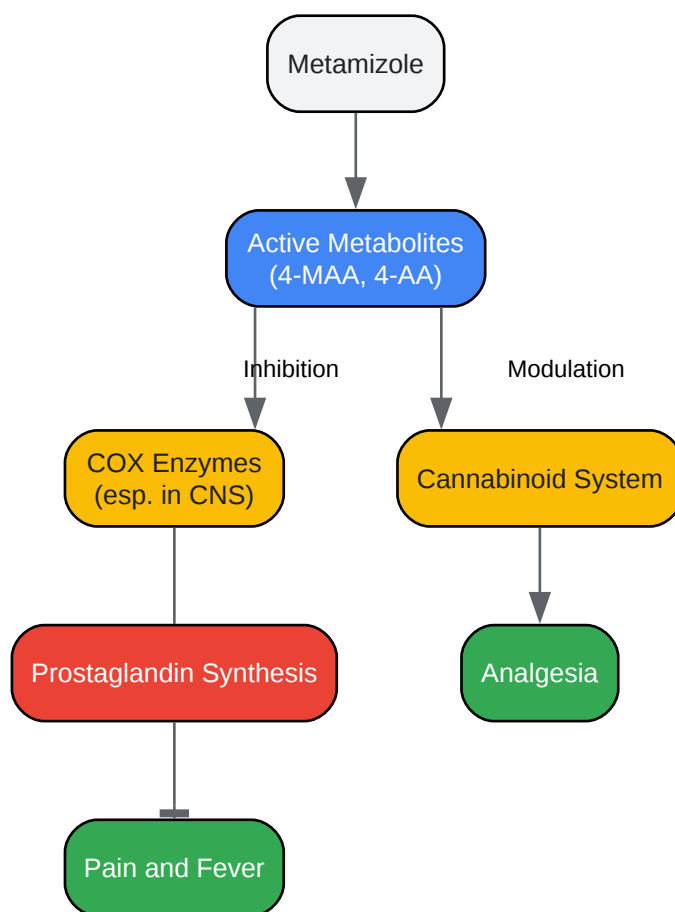
Chemical Synthesis

The synthesis of pyrazolone derivatives is rooted in the Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883.[10] This reaction involves the condensation of a β -keto ester with a hydrazine derivative.

Conceptual Synthesis Pathway

The synthesis of Metamizole follows a multi-step process originating from antipyrine. While the precise, detailed protocol from Hoechst in 1920 is not readily available in public literature, the general synthetic route is understood to involve the following transformations:





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